(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride
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Overview
Description
(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride typically involves the introduction of the trifluoromethoxy group into the amino acid backbone. One common method includes the reaction of a suitable amino acid precursor with trifluoromethoxy-containing reagents under controlled conditions. For example, the formation of trifluoromethoxybenzyl trichloroacetimidate involves treating trifluoromethoxybenzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various trifluoromethoxy-substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethoxy group can influence the compound’s binding affinity and activity, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(trifluoromethoxy)propanoic acid: A closely related compound with similar structural features.
Trifluoromethyl ketones: Compounds containing the trifluoromethyl group, known for their unique properties and applications.
Uniqueness
(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride stands out due to the presence of both the amino and trifluoromethoxy groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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